3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, methoxy groups, and sulfonamide linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Nucleophilic Substitution: Introduction of the chloro group through nucleophilic substitution reactions.
Sulfonation: Addition of the sulfonyl group using sulfonating agents.
Coupling Reactions: Formation of the final compound through coupling reactions involving the pyridinyl and benzenesulfonamide moieties.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents.
Substitution: Replacement of the chloro group with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-methoxybenzaldehyde
- 3-chloro-4-methoxyphenethylamine hydrochloride
- 3′-chloro-4′-methoxyacetophenone
Uniqueness
Compared to similar compounds, 3-chloro-4-methoxy-N-{2-[(4-methoxyphenyl)sulfonyl]-2-(pyridin-3-yl)ethyl}benzenesulfonamide stands out due to its unique combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21ClN2O6S2 |
---|---|
Molecular Weight |
497 g/mol |
IUPAC Name |
3-chloro-4-methoxy-N-[2-(4-methoxyphenyl)sulfonyl-2-pyridin-3-ylethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H21ClN2O6S2/c1-29-16-5-7-17(8-6-16)31(25,26)21(15-4-3-11-23-13-15)14-24-32(27,28)18-9-10-20(30-2)19(22)12-18/h3-13,21,24H,14H2,1-2H3 |
InChI Key |
SRFCEWKPVNRJTG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CN=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.